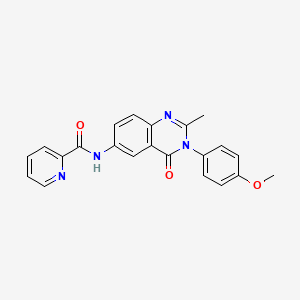

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide

Descripción

Propiedades

IUPAC Name |

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-14-24-19-11-6-15(25-21(27)20-5-3-4-12-23-20)13-18(19)22(28)26(14)16-7-9-17(29-2)10-8-16/h3-13H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEHJGIXYMQFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)C(=O)N1C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone core.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted aryl halide reacts with the quinazolinone intermediate.

Attachment of the Picolinamide Moiety: The final step involves the coupling of the quinazolinone derivative with picolinamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings or the quinazolinone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological research.

Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can inhibit the activity of enzymes involved in critical biological processes, such as kinases or proteases.

Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein coupled receptors or nuclear receptors.

Interfering with DNA/RNA: It can interact with nucleic acids, affecting processes like transcription and replication.

Comparación Con Compuestos Similares

Core Structure Modifications

Quinazolinone vs. Quinoxaline Derivatives

- Target Compound : The 3,4-dihydroquinazolin-4-one core provides a planar aromatic system with a ketone oxygen at position 4, enabling hydrogen-bond acceptor interactions .

- 6-Fluoro-N-methyl-5-(4-((2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl)piperazin-1-yl)picolinamide (): Features a quinoxaline core (two adjacent nitrogen atoms) instead of quinazolinone. The quinoxaline’s higher aromaticity may reduce conformational flexibility but enhance π-π stacking.

Tetrahydroquinazoline Derivatives

- Compound 4l (): A tetrahydroquinazoline derivative with saturated bonds, increasing molecular rigidity. The 4-methoxyphenyl groups at multiple positions enhance lipophilicity, which may improve membrane permeability but increase nonspecific binding .

Substituent Effects

Methoxy vs. Halogen Substitutions

- Target Compound : The 4-methoxyphenyl group’s electron-donating methoxy substituent enhances solubility and BBB penetration compared to halogenated analogs. However, it may reduce binding affinity to electron-deficient targets .

- N-(3-Methoxyphenyl)picolinamide Derivatives (): Substitutions at the 4-phenyl position with Cl or F (compounds 11, 12) show enhanced binding affinity due to electron-withdrawing effects. The target compound’s methoxy group may trade affinity for improved pharmacokinetics .

Picolinamide Positional Isomerism

Structural Confirmation

- Crystallographic data for similar compounds (e.g., ’s compound 4l) were refined using SHELX software , while ORTEP-III () aids in visualizing molecular geometry .

Pharmacological and Physicochemical Properties

Bioactivity and Target Engagement

Physicochemical Profiling

Research Implications and Limitations

- The target compound’s design optimizes solubility and BBB penetration but requires empirical validation of binding affinity.

- highlights the trade-off between electron-donating (methoxy) and electron-withdrawing (halogen) groups in target engagement .

- Structural data from SHELX-refined crystallography () and ORTEP visualizations () are critical for confirming stereochemistry .

Actividad Biológica

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a quinazolinone core structure, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the picolinamide moiety contributes to its pharmacological properties.

Molecular Formula: CHNO

Molecular Weight: 338.36 g/mol

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study by Nguyen et al. (2022) highlighted that similar compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Table 1: Cytotoxicity Data of Related Quinazolinone Derivatives

| Compound Name | Cell Line Tested | IC (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 10 | |

| Compound B | HeLa | 15 | |

| This compound | A549 | TBD | TBD |

COX-2 Inhibition

The compound has been investigated for its role as a COX-2 inhibitor. COX-2 is an enzyme involved in inflammation and pain pathways, making it a target for anti-inflammatory drugs. A study demonstrated that derivatives with similar structures showed promising COX-2 inhibitory activity, which may indicate that this compound could also inhibit this enzyme effectively .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For example, its structural components may allow it to bind to active sites on proteins involved in cancer progression or inflammatory responses.

Case Studies and Research Findings

- In Vitro Studies : A recent study assessed various quinazolinone derivatives for their anticancer potential. The results indicated that compounds with methoxy and picolinamide substitutions exhibited enhanced cytotoxicity against breast cancer cells .

- Animal Models : Preliminary studies using animal models have shown that compounds similar to this compound can reduce tumor size and inhibit metastasis when administered at specific dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.